molecular formula C7H7ClFN B13550422 2-chloro-6-fluoro-N-methylaniline

2-chloro-6-fluoro-N-methylaniline

Cat. No.: B13550422
M. Wt: 159.59 g/mol
InChI Key: MCRLZMFURHIURO-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₆ClF₂N (calculated molecular weight: 173.58 g/mol). It features a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at position 6, and a methyl group (-CH₃) attached to the nitrogen atom of the amino group. This compound is structurally related to pharmaceutical intermediates and agrochemical precursors, where halogenation and N-alkylation are common strategies to modulate reactivity, bioavailability, and metabolic stability .

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

2-chloro-6-fluoro-N-methylaniline

InChI

InChI=1S/C7H7ClFN/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3

InChI Key

MCRLZMFURHIURO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives followed by methylation. For instance, 2-chloro-6-fluoroaniline can be synthesized by reacting o-fluoroaniline with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF) at controlled temperatures . The resulting product can then be methylated using appropriate reagents to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (NBS, NCS), reducing agents (iron powder, hypophosphorous acid), and various catalysts (palladium, iridium). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring influences its reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-6-fluoro-N-methylaniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Significance Synthesis Methods (References)
This compound C₇H₆ClF₂N 173.58 2-Cl, 6-F, N-CH₃ Potential pharmaceutical intermediate Likely via halogenation and N-methylation of aniline derivatives (inferred)
2-Chloro-6-methylaniline C₇H₈ClN 141.60 2-Cl, 6-CH₃, NH₂ Precursor for Butanilicaine (local anesthetic) Chlorination of 2-methylaniline using diphenylurea and sodium chlorate
2-Chloro-N,N-dimethyl-6-nitroaniline C₈H₉ClN₂O₂ 200.62 2-Cl, 6-NO₂, N-(CH₃)₂ Agrochemical intermediates Nitration and N-methylation of chlorinated anilines
2-Fluoro-6-nitroaniline C₆H₅FN₂O₂ 156.11 2-F, 6-NO₂, NH₂ Dye and polymer synthesis Nitration of 2-fluoroaniline using HNO₃/H₂SO₄ (inferred from )
4-Chloro-2-trifluoroacetyl-6-methoxyaniline C₁₀H₈ClF₃NO₂ 282.63 4-Cl, 2-CF₃CO, 6-OCH₃, NH₂ Pharmaceutical intermediate (e.g., kinase inhibitors) Trifluoroacetylation of methoxyaniline derivatives

Key Differences and Trends

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Chlorine and fluorine (in this compound) deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to unsubstituted aniline. This enhances stability but may complicate further functionalization .

Nitro groups (as in 2-chloro-N,N-dimethyl-6-nitroaniline) are typically added via nitration under acidic conditions .

Applications :

  • Pharmaceuticals : N-Methyl and fluoro-substituted anilines (e.g., this compound) are valuable in drug design due to improved metabolic stability and target affinity .
  • Agrochemicals : Nitro-substituted derivatives (e.g., 2-chloro-N,N-dimethyl-6-nitroaniline) serve as precursors for herbicides and fungicides .

Toxicity and Safety :

  • Chlorinated anilines (e.g., 2-chloro-6-methylaniline) are associated with methemoglobinemia and hepatotoxicity. N-Methylation (as in the target compound) may reduce toxicity by blocking metabolic activation pathways .

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